molecular formula C18H16ClN3OS2 B2986994 N-(4-chlorophenyl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide CAS No. 338424-17-2

N-(4-chlorophenyl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide

Cat. No. B2986994
CAS RN: 338424-17-2
M. Wt: 389.92
InChI Key: DGKNENGDESZJRN-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide is a useful research compound. Its molecular formula is C18H16ClN3OS2 and its molecular weight is 389.92. The purity is usually 95%.
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Scientific Research Applications

Antibacterial and Antifungal Activities

Amino-N-(4-(4-chloro-phenyl)-6-(3,4-dimethyl-phenyl)-pyrimidin-2-yl)-benzensulfonamide was prepared and evaluated for its antibacterial and antifungal activities. This research highlights the potential application of this compound in developing new antimicrobial agents (Nunna et al., 2014).

Photovoltaic Efficiency and Non-linear Optical Activity

Spectroscopic and quantum mechanical studies on similar benzothiazolinone acetamide analogs have revealed their potential use as photosensitizers in dye-sensitized solar cells (DSSCs) due to good light harvesting efficiency. Additionally, their non-linear optical (NLO) activity suggests applications in optical devices (Mary et al., 2020).

Corrosion Inhibition

Compounds synthesized from acetamide derivatives demonstrated potential as corrosion inhibitors in acidic and mineral oil mediums, indicating the compound's application in protecting metals against corrosion (Yıldırım & Çetin, 2008).

Synthesis of Antimicrobial Agents

Research into tetrahydrobenzothieno[2,3-d]pyrimidine and tetrahydrobenzothienotriazolopyrimidine derivatives has shown preliminary antimicrobial activity, particularly against C. albicans and S. aureus. This indicates the compound's relevance in synthesizing potential antimicrobial agents (Soliman et al., 2009).

Molecular Docking and Ligand-Protein Interactions

Studies involving spectroscopic and quantum mechanical analyses also explored the molecule's interaction with Cyclooxygenase 1 (COX1) through molecular docking. This suggests its potential in drug development targeting COX1 (Mary et al., 2020).

Crystal Structure Analysis

Crystal structure analysis of related compounds has provided insights into their conformation and intermolecular interactions, which are crucial for understanding their reactivity and potential applications in material science (Subasri et al., 2016).

properties

IUPAC Name

N-(4-chlorophenyl)-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3OS2/c19-11-5-7-12(8-6-11)22-15(23)9-24-17-16-13-3-1-2-4-14(13)25-18(16)21-10-20-17/h5-8,10H,1-4,9H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGKNENGDESZJRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=CN=C3SCC(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.